N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine
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Overview
Description
N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine is an organic compound that belongs to the class of amines. It features a unique combination of silyl and sulfanyl groups, making it an interesting subject for chemical research and industrial applications. This compound is characterized by its complex structure, which includes a silicon atom bonded to an ethyl group, a methyl group, and a sulfur atom, all connected to an ethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine typically involves multiple steps, starting with the preparation of the silyl and sulfanyl intermediates. One common method involves the reaction of diethylmethylsilane with an appropriate sulfanyl reagent under controlled conditions to form the silyl-sulfanyl intermediate. This intermediate is then reacted with an ethylamine derivative to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., chlorine, bromine), alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler amine derivatives.
Substitution: Halosilanes, alkoxysilanes.
Scientific Research Applications
N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine involves its interaction with molecular targets through its silyl and sulfanyl groups. The silyl group can form stable bonds with oxygen and nitrogen atoms in biological molecules, while the sulfanyl group can engage in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-N-methylamine: A simpler amine with similar alkyl groups but lacking the silyl and sulfanyl functionalities.
N-Ethyl-N-methyl-2-(methylthio)ethylamine: Contains a sulfanyl group but lacks the silyl group.
Diethylmethylsilane: Contains the silyl group but lacks the amine and sulfanyl functionalities.
Uniqueness
N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine is unique due to the presence of both silyl and sulfanyl groups in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
81633-90-1 |
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Molecular Formula |
C12H29NSSi |
Molecular Weight |
247.52 g/mol |
IUPAC Name |
N-[2-[diethyl(methyl)silyl]ethylsulfanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H29NSSi/c1-6-13(7-2)12-14-10-11-15(5,8-3)9-4/h6-12H2,1-5H3 |
InChI Key |
UTAKBJHLFRUSPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CSCC[Si](C)(CC)CC |
Origin of Product |
United States |
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